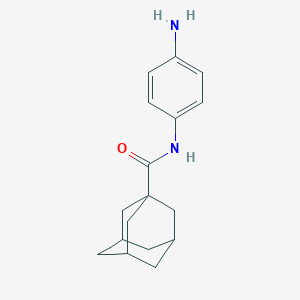

N-(4-aminophenyl)adamantane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGLTPOHAVZWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395966 | |

| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121768-35-2 | |

| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of N 4 Aminophenyl Adamantane 1 Carboxamide and Analogues

Established Synthetic Pathways for Adamantane-1-carboxamides

The construction of the adamantane-1-carboxamide core is foundational to the synthesis of the target molecule and its analogues. This is typically achieved by forming an amide bond between an adamantane-based carboxylic acid or its derivative and an amine.

Acylation of Primary Amines with Adamantane-1-carbonyl Chloride

A highly effective and common method for forming amides is the acylation of a primary amine using a reactive acyl chloride. fishersci.co.ukyoutube.com This nucleophilic addition-elimination reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. chemguide.co.uk

Table 1: Reaction Conditions for Acylation with Adamantane-1-carbonyl Chloride

| Component | Role | Example |

| Adamantane-1-carbonyl chloride | Electrophile | - |

| Primary Amine | Nucleophile | Aniline, Benzylamine |

| Base | HCl Scavenger | Triethylamine, Pyridine |

| Solvent | Reaction Medium | Dichloromethane (DCM) |

Direct Condensation of Adamantane-1-carboxylic Acid with Amines

Directly combining a carboxylic acid and an amine to form an amide is challenging because the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable, unreactive ammonium carboxylate salt. However, this can be overcome under certain conditions. One approach is to heat the ammonium carboxylate salt to temperatures above 100°C to drive off water and form the amide bond.

A more versatile approach in laboratory synthesis involves the use of coupling reagents that activate the carboxylic acid. nih.gov Carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide with high efficiency. fishersci.co.uk Additives like HOBt (Hydroxybenzotriazole) may be used alongside coupling agents to enhance solubility and reaction rates. researchgate.net Alternatively, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the condensation, typically performed in pyridine at elevated temperatures (e.g., 85°C), providing the amide products in moderate to excellent yields. nih.govd-nb.info The steric bulk of the adamantane (B196018) carboxylic acid can sometimes hinder reactions, particularly those involving solid catalysts.

Table 2: Reagents for Direct Condensation of Adamantane-1-carboxylic Acid

| Method | Activating/Coupling Reagent | Typical Conditions |

| Thermal Condensation | None | Heat >100°C |

| Carbodiimide Coupling | EDC, DCC, DIC | Aprotic solvent (DCM, THF) |

| Lewis Acid Mediation | Titanium tetrachloride (TiCl₄) | Pyridine, 85°C |

| Peptide Coupling | HATU, TBTU | Aprotic solvent |

Multi-component Reactions Incorporating Adamantane Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov Isocyanide-based MCRs like the Ugi and Passerini reactions are particularly useful for generating amide-containing structures.

Ugi Reaction : This four-component reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov An adamantane moiety can be introduced via any of the components, for example, by using adamantane-1-carboxylic acid or an adamantyl-containing amine or isocyanide. nih.gov

Passerini Reaction : This three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. nih.gov

These reactions are highly valued for their atom economy and ability to rapidly generate chemical diversity from readily available starting materials.

Targeted Synthesis of N-(4-aminophenyl)adamantane-1-carboxamide

The synthesis of the specific target compound, N-(4-aminophenyl)adamantane-1-carboxamide, requires a strategy that selectively forms the amide bond at one of the two amino groups of the phenylenediamine core or uses a protected precursor.

Routes via Nitro-Substituted Precursors and Subsequent Reduction

A common and effective strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound. researchgate.net This two-step approach circumvents the selectivity issues associated with using diamines directly.

Amide Formation : The first step involves the acylation of p-nitroaniline with adamantane-1-carbonyl chloride. The reaction is typically carried out in a dry aprotic solvent like dichloromethane in the presence of a base such as triethylamine (TEA) to form the intermediate, N-(4-nitrophenyl)adamantane-1-carboxamide. researchgate.net The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, but the high reactivity of the acyl chloride ensures the reaction proceeds efficiently.

Nitro Group Reduction : The nitro group of the intermediate is then reduced to the primary amine. A standard and highly effective method for this transformation is catalytic hydrogenation. researchgate.net This involves using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol. researchgate.net This method is clean and typically provides high yields of the desired N-(4-aminophenyl)adamantane-1-carboxamide. rsc.org Other reduction methods include the use of metals like iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net

Strategic Approaches for Aminophenyl-Substituted Adamantane Carboxamide Formation

The synthesis of N-(4-aminophenyl)adamantane-1-carboxamide presents a key strategic choice: direct acylation of a diamine versus a protecting group strategy involving a nitro precursor.

Directly acylating p-phenylenediamine with one equivalent of adamantane-1-carbonyl chloride is challenging. The presence of two nucleophilic amino groups of similar reactivity would likely lead to a mixture of mono-acylated product, di-acylated product (N,N'-(1,4-phenylene)bis(adamantane-1-carboxamide)), and unreacted starting material, complicating purification and reducing the yield of the desired compound.

Therefore, the route via the nitro-substituted precursor is strategically preferred. By using p-nitroaniline, there is only one amino group available for acylation, ensuring the formation of a single amide product, N-(4-nitrophenyl)adamantane-1-carboxamide. The subsequent reduction of the nitro group is a well-established and high-yielding reaction that cleanly furnishes the target molecule. This two-step sequence provides a more controlled and efficient pathway to pure N-(4-aminophenyl)adamantane-1-carboxamide.

Advanced Synthetic Strategies for Structural Diversification

Advanced synthetic methods are crucial for expanding the library of adamantane carboxamide derivatives, enabling the exploration of their chemical space. These strategies focus on creating structural diversity through stereocontrolled reactions and environmentally benign processes.

Stereoselective Synthesis of Chiral Adamantane Carboxamide Derivatives

The introduction of chirality into adamantane-containing molecules is a significant area of research, as the stereochemistry of a molecule can profoundly influence its biological and chemical properties. Stereoselective synthesis allows for the creation of specific enantiomers or diastereomers of adamantane carboxamide derivatives. researchgate.netnih.gov

One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, the condensation of 1-adamantylcarbaldehyde with Ellman's (R)- or (S)-sulfinamides can be employed to generate chiral intermediates. researchgate.net These intermediates can then be further elaborated to produce enantiomerically pure adamantane-substituted heterocycles. researchgate.netnih.gov Four-directional synthesis strategies starting from adamantane-1,3,5,7-tetramethanol have also been explored to introduce multiple stereocenters in a controlled manner, sometimes using enantioselective reactions like the Charette cyclopropanation. arkat-usa.org

Green Chemistry Principles in Adamantane Amide Synthesis

The application of green chemistry principles to the synthesis of adamantane amides aims to create more sustainable and environmentally friendly chemical processes. youtube.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. youtube.comacs.orgedu.krd

Key green chemistry principles relevant to adamantane amide synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic processes are often preferred over stoichiometric ones to improve atom economy. edu.krd

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. acs.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents like DMF, NMP, and chlorinated solvents. ucl.ac.uk

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.comacs.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. youtube.comedu.krd

In the context of amide bond formation, traditional methods often use stoichiometric activating reagents like EDC or HATU, which can generate significant waste. ucl.ac.uk Greener approaches focus on developing catalytic methods for amide synthesis. ucl.ac.ukresearchgate.net While the uptake of these catalytic methodologies has been slow, research continues to explore cleaner and more efficient processes. ucl.ac.uk Eliminating the need for solvents, heating, and extensive purification steps can substantially "green" the amidation reaction, often leading to a purer product. researchgate.net

Spectroscopic and Analytical Characterization Techniques in Synthetic Research

The structural elucidation and confirmation of newly synthesized compounds like N-(4-aminophenyl)adamantane-1-carboxamide are dependent on a suite of spectroscopic and analytical techniques. NMR, IR, and MS are indispensable tools for chemists in this field. researchgate.netajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of adamantane derivatives. researchgate.netajol.infoscielo.org.za Due to the compact and rigid cage structure of adamantane, its NMR spectra can be complex, often showing overlapping signals for methine and methylene groups. researchgate.netscielo.org.za

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. However, the rigidity of the adamantane cage can lead to significant signal overlap, making complete assignment challenging. scielo.org.za

Two-dimensional (2D) NMR techniques are instrumental in overcoming these challenges. researchgate.net Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) help to establish connectivity between atoms and provide through-space correlations, which are crucial for assigning the complex spectra of adamantane derivatives. nih.gov For example, NOESY can be used to determine the stereochemistry of substituents on the adamantane cage by observing correlations between protons that are close in space. nih.gov

Table 1: Representative NMR Data for Adamantane Derivatives

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Adamantyl Protons | 1.6 - 2.4 | Complex, overlapping multiplet region. nih.gov |

| ¹H | Amide N-H | Variable | Position and shape depend on solvent and concentration. |

| ¹H | Aromatic Protons | 6.5 - 8.0 | Splitting pattern depends on substitution. |

| ¹³C | Adamantyl Carbons | 28 - 40 | Signals for bridgehead (CH) and methylene (CH₂) carbons. |

This table presents generalized data; specific shifts can vary based on the exact molecular structure and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. ponder.ingoregonstate.edu By analyzing the absorption of infrared radiation, which causes molecular vibrations, chemists can confirm the presence of characteristic bonds. ponder.ingtu.edu.iq

For a compound like N-(4-aminophenyl)adamantane-1-carboxamide, the IR spectrum would be expected to show distinct absorption bands corresponding to its constituent functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu

Table 2: Key IR Absorption Frequencies for N-(4-aminophenyl)adamantane-1-carboxamide

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Amine | N-H Stretch | 3300 - 3500 | Medium, sharp (primary amines show two bands). libretexts.orglibretexts.org |

| Amide | N-H Stretch | 3100 - 3500 | Medium, somewhat broad. libretexts.org |

| Alkane | C-H Stretch | 2850 - 2960 | Strong (from adamantyl group). libretexts.orglibretexts.org |

| Amide | C=O Stretch (Amide I band) | ~1630 - 1680 | Strong, sharp. libretexts.org |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to weak. |

The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target amide structure. tu.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net In electron ionization (EI-MS), the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For N-(4-aminophenyl)adamantane-1-carboxamide, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of adamantane derivatives can be complex, but some characteristic patterns are observed. The adamantane cage itself is relatively stable, but can lose hydrocarbon fragments. researchgate.netnih.gov

A common fragmentation pathway for amides is the cleavage of the N-CO bond (alpha-cleavage), which is often a dominant process. unl.pt This would result in the formation of an acylium ion and the loss of the amine portion as a neutral radical. unl.pt Another potential fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(4-aminophenyl)adamantane-1-carboxamide

| Fragment Ion | Proposed Structure | Notes |

|---|---|---|

| [M]⁺ | The intact molecular ion | Provides the molecular weight of the compound. |

| [M - C₇H₇N]⁺ | Adamantyl acylium ion (C₁₁H₁₅O⁺) | Resulting from cleavage of the amide C-N bond. unl.pt |

| [C₁₀H₁₅]⁺ | Adamantyl cation | Formed by loss of the entire carboxamide group. nih.gov |

Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of the synthesized compound. researchgate.net

Chromatographic Methods for Purity Assessment

Assessing the purity of synthesized N-(4-aminophenyl)adamantane-1-carboxamide and its analogues is a critical step to ensure the quality and identity of the final product. Chromatographic techniques are the primary methods employed for this purpose, with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) being the most common.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For compounds similar in structure to N-(4-aminophenyl)adamantane-1-carboxamide, such as N-(4-aminophenyl) acetamide (B32628), TLC is performed using a stationary phase like a silica gel plate. researchgate.net The mobile phase, or eluent, is typically a mixture of solvents chosen to achieve good separation between the product, starting materials, and any byproducts. researchgate.net The choice of solvent system depends on the polarity of the compound. For an amide like N-(4-aminophenyl) acetamide, a common mobile phase is a 50:50 mixture of ethyl acetate and hexane. researchgate.net After development, the spots on the TLC plate are visualized, often using a UV lamp. researchgate.net The presence of a single spot for the product indicates a high degree of purity.

Below is an example of a TLC system that could be adapted for the purity assessment of N-(4-aminophenyl)adamantane-1-carboxamide.

| Parameter | Description |

| Stationary Phase | Silica Gel Plate (e.g., Silica Gel 60 F254) |

| Mobile Phase | Ethyl Acetate : Hexane (50:50 v/v) |

| Visualization | UV lamp at 254 nm |

High-Performance Liquid Chromatography (HPLC) is a more quantitative and sensitive technique for purity assessment. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC) is frequently used for organic molecules of moderate polarity like adamantane derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. A UV detector is typically used to quantify the components as they elute from the column. The purity of the sample is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Mechanistic Investigations into the Biological Action of Adamantane Carboxamides

Identification of Cellular and Molecular Targets

The biological effects of a compound are predicated on its interaction with specific cellular and molecular components. For adamantane (B196018) carboxamides, research has pointed towards several potential targets, including membrane components, cell surface receptors, and intracellular enzymes.

The bulky and highly lipophilic nature of the adamantane group strongly influences how these molecules interact with cell membranes. While direct studies on N-(4-aminophenyl)adamantane-1-carboxamide are limited, research on related adamantyl compounds provides insight into their potential effects on membrane permeability. For instance, in silico studies on N-(1-adamantylcarbamothioyl)benzamides have predicted high permeability, a characteristic attributed to the strong lipophilic character of the adamantane moiety. farmaciajournal.com This suggests that adamantane carboxamides could readily cross biological membranes, a critical step for reaching intracellular targets. farmaciajournal.com

The interaction of adamantane-containing compounds is not limited to passive diffusion. Some studies suggest that they may modulate the function of ion channels. For example, certain adamantane derivatives have been shown to interact with and block ion channels, although the specific context of N-(4-aminophenyl)adamantane-1-carboxamide's action on ion channels remains an area for further investigation.

G protein-coupled receptors (GPCRs), such as cannabinoid and adenosine (B11128) receptors, are key targets for many therapeutic drugs. nih.gov The adamantane scaffold has been successfully incorporated into ligands for these receptors to enhance affinity and selectivity.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are promising therapeutic targets for various conditions, including pain and obesity. nih.gov The introduction of a 3-(1-adamantyl) group in cannabinoid analogues has been shown to improve affinity and selectivity for the CB1 receptor. nih.gov For example, the adamantyl analogue AM411 displayed enhanced CB1 receptor affinity compared to its non-adamantylated counterpart. nih.gov Molecular docking and dynamics simulations suggest that the high similarity in the binding pockets of CB1 and CB2 makes achieving selectivity challenging, but long-chain cannabinoids have shown promise. nih.gov While direct binding data for N-(4-aminophenyl)adamantane-1-carboxamide is not available, the established role of the adamantane group in other CB1/CB2 ligands suggests this is a plausible target class.

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are involved in a wide range of physiological processes, making them attractive drug targets. sigmaaldrich.comnih.gov The modification of adenosine derivatives, including the addition of carboxamide groups, has been a key strategy for developing potent and selective receptor agonists. nih.gov For instance, small alkyl amide substitutions at the 5'-position of adenosine can significantly increase potency at all adenosine receptor subtypes. sigmaaldrich.com Structure-based design and fragment screening have been used to optimize adenosine 5'-carboxamide derivatives, revealing that interactions within specific subpockets are crucial for high-affinity binding. nih.gov

Enzyme inhibition is a common mechanism of action for many drugs. For adamantane carboxamides, a significant area of investigation has been their potential to inhibit histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. researchgate.net Their dysregulation is linked to various diseases, particularly cancer, making HDAC inhibitors (HDACis) an important class of anticancer drugs. nih.govmdpi.com

Several studies have highlighted the potential of compounds structurally related to N-(4-aminophenyl)adamantane-1-carboxamide as HDAC inhibitors. The N-(2-aminophenyl)-benzamide scaffold is a known feature of potent and selective HDAC3 inhibitors. researchgate.net Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. researchgate.net The selectivity may arise from the ability of the spacer and capping groups to interact effectively with the wider active site channel of HDAC6 compared to other isoforms. researchgate.net Given that N-(4-aminophenyl)adamantane-1-carboxamide shares the core aminophenyl carboxamide structure, it is plausible that it could exhibit inhibitory activity against specific HDAC isoforms.

| Compound Class | Target Enzyme | Observed Effect | Reference |

| N-(2-aminophenyl)-benzamide derivatives | HDAC3 | Potent and selective inhibition | researchgate.net |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent and selective inhibition | researchgate.net |

| Various HDACis | HDACs | Induction of histone hyperacetylation, augmentation of radiation-induced cell death | nih.gov |

Elucidation of Signal Transduction Pathway Perturbations

By interacting with their molecular targets, adamantane carboxamides can trigger changes in intracellular signal transduction pathways. For example, the binding of an agonist to a GPCR like the CB1 receptor typically initiates a cascade of events. One of the primary pathways regulated by CB1 receptors is the adenylyl cyclase pathway. nih.gov Agonist binding often leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Adamantyl cannabinoid analogues have demonstrated full agonist profiles in cAMP assays, indicating their ability to effectively modulate this pathway. nih.gov

Furthermore, allosteric modulation of the CB1 receptor has been shown to result in the downstream activation of the ERK signaling pathway, highlighting another potential route through which these compounds could exert their cellular effects. nih.gov If N-(4-aminophenyl)adamantane-1-carboxamide interacts with such receptors, it would likely perturb these and other associated signaling networks.

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. nih.gov This can lead to changes in the affinity and/or efficacy of the endogenous ligand. Positive allosteric modulators (PAMs) of N-methyl-D-aspartate receptors (NMDARs), for example, have been shown to enhance current responses, increase agonist potency, and slow deactivation, demonstrating the profound impact allosteric binding can have on receptor function. nih.gov

In the context of GPCRs, allosteric modulators are of great interest for achieving greater target specificity and avoiding the side effects associated with orthosteric ligands. nih.gov The CB1 receptor has been a target for allosteric modulators, with some compounds inducing conformational changes that trigger specific downstream signaling events. nih.gov The potential for N-(4-aminophenyl)adamantane-1-carboxamide to act as an allosteric modulator on its targets is an intriguing possibility that warrants investigation, as it could explain nuanced biological activities.

Computational and Quantum-Chemical Approaches to Mechanistic Understanding

Computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the mechanisms of drug action at a molecular level. nih.govnih.gov

For adamantane-containing compounds, these approaches have been widely used. Molecular docking has been employed to predict the binding poses of adamantane-linked ligands within the active sites of enzymes like urease and to understand interactions with cannabinoid receptors. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. nih.gov

Hirshfeld surface analysis and the CLP-Pixel method have been used to study intermolecular interactions in the solid state, providing insights into the forces that stabilize crystal structures. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for adamantyl-containing thioureas have successfully forecasted high membrane permeability. farmaciajournal.com For N-(4-fluorophenyl)adamantane-1-carboxamide, a closely related structure, predicted collision cross-section values are available, which can aid in its analytical characterization. uni.lu Such computational approaches are essential for rational drug design and for generating hypotheses about the molecular mechanisms of N-(4-aminophenyl)adamantane-1-carboxamide that can be tested experimentally.

| Computational Method | Application for Adamantane Derivatives | Findings/Insights | Reference |

| Molecular Docking | Predicting binding modes in urease and cannabinoid receptors | Identification of key interactions (H-bonds, hydrophobic contacts) | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying ligand binding to cannabinoid receptors | Elucidating the role of specific residues in receptor selectivity | nih.gov |

| In Silico ADME Prediction | Evaluating properties of N-(1-adamantylcarbamothioyl)benzamides | Prediction of high permeability due to adamantane lipophilicity | farmaciajournal.com |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions | Quantifying contributions of different contacts to crystal stability | nih.gov |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a drug candidate and understanding the basis of its activity. For a compound like N-(4-aminophenyl)adamantane-1-carboxamide, docking studies would involve fitting the molecule into the binding site of various enzymes or receptors.

Although specific docking studies for N-(4-aminophenyl)adamantane-1-carboxamide are not readily found, research on structurally similar adamantane derivatives provides insights into potential interactions. For instance, adamantyl carboxamide and acetamide (B32628) derivatives have been identified as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Docking studies of these compounds into the active site of 11β-HSD1 revealed key interactions that contribute to their inhibitory activity. nih.gov It is plausible that N-(4-aminophenyl)adamantane-1-carboxamide could also exhibit affinity for this or other enzymes, a hypothesis that could be explored through dedicated docking simulations.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic picture of the binding stability and can reveal conformational changes in both the ligand and the target protein upon binding. Such simulations would be critical in validating the binding mode predicted by docking and assessing the longevity of the interaction for N-(4-aminophenyl)adamantane-1-carboxamide.

Table 1: Potential Interaction Parameters from Molecular Docking (Hypothetical)

| Parameter | Description | Hypothetical Value for N-(4-aminophenyl)adamantane-1-carboxamide |

| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and the target. | - |

| Key Interacting Residues | Specific amino acids in the target's binding site that form bonds with the ligand. | - |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, van der Waals forces. | - |

Note: This table is hypothetical and for illustrative purposes, as specific data for N-(4-aminophenyl)adamantane-1-carboxamide is not available.

Prediction of Reactive Sites and Metabolic Pathways

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. Computational tools can predict the most likely sites on a molecule that are susceptible to metabolic reactions and the potential metabolites that may be formed. These predictions are often based on known metabolic transformations catalyzed by enzyme superfamilies like cytochrome P450 (CYP).

For N-(4-aminophenyl)adamantane-1-carboxamide, several reactive sites could be predicted based on its chemical structure. The adamantane cage itself is relatively inert, but the phenyl ring and the amide linkage are potential sites for metabolic modification.

Potential Metabolic Transformations:

Hydroxylation: The aromatic phenyl ring is a likely site for hydroxylation, a common phase I metabolic reaction.

Amide Hydrolysis: The amide bond could be susceptible to hydrolysis, leading to the formation of 1-adamantanecarboxylic acid and p-phenylenediamine.

N-acetylation: The primary amine group on the phenyl ring could undergo N-acetylation.

Various in silico tools, such as SwissADME and preADMET, are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. researchgate.net These tools could provide valuable predictions for the metabolic stability and potential pathways for N-(4-aminophenyl)adamantane-1-carboxamide.

Table 2: Predicted Metabolic Pathways (Hypothetical)

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

| Aromatic Hydroxylation | N-(4-amino-3-hydroxyphenyl)adamantane-1-carboxamide | CYP450 |

| Amide Hydrolysis | 1-Adamantanecarboxylic acid + p-Phenylenediamine | Amidases |

| N-Acetylation | N-(4-acetamidophenyl)adamantane-1-carboxamide | N-acetyltransferases |

Note: This table is hypothetical and for illustrative purposes, as specific data for N-(4-aminophenyl)adamantane-1-carboxamide is not available.

Structure Activity Relationship Sar Studies of N 4 Aminophenyl Adamantane 1 Carboxamide Analogues

Impact of Adamantane (B196018) Moiety Modifications on Biological Efficacy

The adamantane group is a rigid, lipophilic, three-dimensional cage structure that often plays a critical role in anchoring a molecule to its biological target. nih.gov Modifications to this moiety can significantly alter the compound's potency and selectivity.

Substitutions on the Adamantane Cage

While the parent N-(4-aminophenyl)adamantane-1-carboxamide features an unsubstituted adamantane cage, the introduction of substituents can fine-tune its physicochemical properties. Adding functional groups to the adamantane skeleton can modify its size, shape, and hydrophobicity, thereby influencing its fit within a receptor's binding pocket. For instance, in related adamantyl derivatives designed as 11β-HSD1 inhibitors, even small substitutions on an associated ring system were shown to have a measurable impact on activity. nih.gov The 3-methyl derivative of a parent compound in that series retained nearly equivalent activity, demonstrating that minor alkyl substitutions can be well-tolerated. nih.gov

Systematic substitution on the adamantane cage of N-(4-aminophenyl)adamantane-1-carboxamide could similarly modulate its biological profile. The table below outlines potential substitutions and their expected effects on the molecule's properties.

| Substitution Position | Substituent Group | Potential Impact on Biological Efficacy |

| C-3, C-5, or C-7 | Methyl (-CH₃) | Increased lipophilicity; potential for enhanced van der Waals interactions. |

| C-3, C-5, or C-7 | Hydroxyl (-OH) | Decreased lipophilicity; introduction of a hydrogen bond donor/acceptor site. |

| C-3, C-5, or C-7 | Fluoro (-F) | Minimal steric impact; altered electronic profile and potential for specific fluorine-protein interactions. |

Chirality and Stereoisomeric Effects on Potency

Chirality, or the "handedness" of a molecule, is a fundamental factor in drug design, as biological systems like proteins and enzymes are themselves chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit profoundly different biological activities, with one being potent, one being inactive, or one even causing adverse effects. nih.gov

While adamantane-1-carboxylic acid is achiral, substitutions on the adamantane cage at positions other than C-1, C-3, C-5, or C-7 can introduce chiral centers, leading to stereoisomers. The resulting enantiomers or diastereomers would require separation and individual testing, as their three-dimensional arrangement is critical for receptor binding.

Studies on other classes of bioactive amides have consistently demonstrated the importance of stereochemistry.

In a series of 4-phenylchroman analogues, the cis isomer was found to be more potent for blocking α₁-adrenoreceptors than the corresponding trans isomer, highlighting that the spatial relationship between key structural components is crucial for activity. nih.gov

In another study on antidopaminergic benzamides, the stereospecificity of receptor binding was found to reverse from the S configuration to the R configuration as the length of an alkyl side chain was increased. nih.gov This shows a complex interplay between chirality and other structural modifications.

Therefore, should any chiral analogues of N-(4-aminophenyl)adamantane-1-carboxamide be synthesized, their absolute stereochemistry would be a critical determinant of their potency and must be rigorously evaluated. nih.govnih.gov

Role of the Aminophenyl Moiety in Bioactivity

The aminophenyl moiety serves as a key interactive element, capable of forming hydrogen bonds and participating in electronic interactions with a biological target. Its properties are highly dependent on the position and electronic nature of its substituents.

Positional Isomerism of the Amino Group on the Phenyl Ring (e.g., para- vs. ortho-aminophenol)

The existence of related compounds such as N-(2-amino-4-fluorophenyl)adamantane-1-carboxamide confirms that the ortho position is a viable point of attachment. chemicalbook.com Each isomer presents a unique vector for the amino group's hydrogen-bonding functions, which would alter the binding mode and affinity.

| Isomer | Amino Group Position | Geometric and Bonding Implications |

| para-isomer | C-4 | The amino group is positioned directly opposite the adamantane-amide linkage, creating a more linear molecular axis. |

| ortho-isomer | C-2 | The amino group is adjacent to the amide linkage, potentially allowing for intramolecular hydrogen bonding and a different orientation within a binding site. |

| meta-isomer | C-3 | The amino group is at an intermediate position, resulting in a different angle and distance relative to the adamantane moiety compared to the ortho and para isomers. |

Substitutions on the Phenyl Ring and Their Electronic Effects

Introducing additional substituents onto the phenyl ring modifies the electronic environment of the molecule, particularly the basicity of the amino group and the polarity of the ring itself. These changes can enhance or diminish interactions with a biological target. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The analogue N-(2-amino-4-fluorophenyl)adamantane-1-carboxamide provides a concrete example of substitution with an electron-withdrawing fluoro group. chemicalbook.com The table below summarizes the effects of different types of substituents.

| Substituent | Example | Electronic Effect | Potential Impact on Bioactivity |

| Electron-Withdrawing Group (EWG) | Fluoro (-F), Chloro (-Cl), Nitro (-NO₂) | Decreases electron density on the phenyl ring and reduces the basicity of the amino group. | May enhance binding through specific interactions (e.g., halogen bonds) or by altering the pKa to achieve optimal ionization state at physiological pH. |

| Electron-Donating Group (EDG) | Methyl (-CH₃), Methoxy (-OCH₃) | Increases electron density on the phenyl ring and increases the basicity of the amino group. | Can enhance cation-π interactions or improve hydrogen bond accepting capacity, potentially increasing binding affinity. |

Influence of the Amide Linkage Variations and its Derivatives

The amide linkage (-CO-NH-) is a structurally vital and chemically stable linker that connects the adamantane and aminophenyl moieties. It possesses a planar geometry and features both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton), making it a critical point of interaction with biological macromolecules.

Modifying this linker provides a direct route to probe its importance and potentially discover analogues with improved properties. Research into other bioactive molecules, such as β-phenylalanine derivatives, has shown that converting a core structure into various derivatives (like hydrazides or triazoles) is a common strategy to enhance stability and activity. mdpi.com Similarly, studies on 11β-HSD1 inhibitors have explored both adamantyl carboxamides and the corresponding acetamides, demonstrating that the nature of the group attached to the amide nitrogen influences potency. nih.gov

Key variations of the amide linkage in N-(4-aminophenyl)adamantane-1-carboxamide could include:

| Modification | Altered Structure | Impact on Hydrogen Bonding | Potential Effect on Bioactivity |

| N-Methylation | -CO-N(CH₃)- | Removes the hydrogen bond donor capability. | Determines if the N-H hydrogen bond is essential for activity; may increase metabolic stability. |

| Thioamide | -CS-NH- | Alters the hydrogen bond accepting and donating character; increases bond length. | Can change binding geometry and affinity; may improve cell permeability. |

| Reverse Amide | -NH-CO- | Reverses the orientation of the hydrogen bond donor and acceptor. | Probes the specific directional requirements of the hydrogen bonds with the target receptor. |

| Ester Bioisostere | -CO-O- | Replaces the N-H hydrogen bond donor with a non-bonding oxygen lone pair. | Tests the importance of the hydrogen bond donor for biological activity. |

Each of these modifications would systematically alter the electronic, steric, and hydrogen-bonding properties of the linker, providing valuable insights into the SAR of this chemical series.

Correlation of Physicochemical Descriptors with Biological Activity (e.g., Lipophilicity)

The biological activity of adamantane derivatives is often linked to their physicochemical properties, with lipophilicity being a key descriptor. The adamantane cage itself imparts a high degree of lipophilicity, which can be crucial for the molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov

In a series of adamantyl carboxamide and acetamide (B32628) derivatives designed as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a clear correlation between structural modifications, lipophilicity, and inhibitory activity was observed. While not N-(4-aminophenyl)adamantane-1-carboxamide itself, this study on related adamantyl amides provides valuable insights into the SAR of this class of compounds. For instance, the introduction of different substituents on the aromatic ring and variations in the linker between the adamantane and the aromatic moiety led to significant changes in potency.

Interestingly, while the "lipophilic bullet" concept suggests that increased lipophilicity generally leads to enhanced activity, some studies indicate that the relationship is not always linear. For certain adamantane compounds targeting Kv7.1/KCNE1 channels, the inhibitory potency was not directly dependent on hydrophobicity (logP) or the volume of the substituents. researchgate.net This suggests that while lipophilicity is an important factor, other parameters such as the precise shape, electronic properties, and the ability to form specific interactions with the target protein are also critical determinants of biological activity. researchgate.net

The following table presents data from a study on adamantyl carboxamide and acetamide derivatives as 11β-HSD1 inhibitors, illustrating the impact of structural modifications on biological activity.

| Compound | Structure | Modifications | IC50 (nM) for human 11β-HSD1 |

|---|---|---|---|

| Compound A | Adamantyl-CO-NH-Aryl | Aryl = 2-thiophenyl | 350 |

| Compound B | Adamantyl-CH2-CO-NH-Aryl | Aryl = 2-thiophenyl | 410 |

| Compound C | Adamantyl-CO-N(CH3)-Aryl | Aryl = 2-pyrrolyl | 114 |

| Compound D | Adamantyl-CO-NH-Aryl | Aryl = 2-pyrrolyl | > 2000 |

| Compound E | Adamantyl-CO-NH-Aryl | Aryl = 3-thiophenyl | 850 |

This table is based on data for adamantyl carboxamide and acetamide derivatives from a study on 11β-HSD1 inhibitors and is intended to be illustrative of SAR principles in this compound class. nih.gov

Rational Design Principles for Enhanced Potency, Selectivity, and Bioavailability

The rational design of N-(4-aminophenyl)adamantane-1-carboxamide analogues aims to optimize their pharmacological profile by systematically modifying their chemical structure. Key goals of this process include enhancing potency, improving selectivity for the desired biological target, and increasing bioavailability.

Enhancing Potency:

The potency of adamantane-based compounds can often be increased by introducing substituents that improve the molecule's interaction with the target's active site. For adamantyl amides, modifications on the aromatic ring are a common strategy. For example, in the context of 11β-HSD1 inhibitors, substituting the aromatic ring with groups that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, can significantly boost inhibitory activity. nih.gov The data in the table above shows that a 2-pyrrolyl substituent (Compound C) with an N-methylated amide resulted in much higher potency compared to the unsubstituted amide (Compound D). nih.gov This suggests that the N-methylation might induce a conformational change that is more favorable for binding.

Improving Selectivity:

Selectivity is a critical aspect of drug design, as off-target effects can lead to undesirable side effects. The rigid nature of the adamantane scaffold can be exploited to achieve higher selectivity. By carefully designing the geometry of the molecule, it is possible to create a compound that fits precisely into the binding site of the intended target while having a low affinity for other proteins. For instance, in the development of 11β-HSD1 inhibitors, potent compounds were also tested for their activity against the related enzyme 11β-HSD2 to ensure selectivity. nih.gov

Increasing Bioavailability:

The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of the adamantane group can improve absorption by facilitating passage through cell membranes. nih.gov However, excessive lipophilicity can sometimes lead to poor solubility and rapid metabolism. Therefore, a balance must be struck. Rational design strategies may involve the introduction of polar functional groups to improve solubility or the modification of metabolically labile sites to increase stability. For example, replacing a metabolically susceptible part of the molecule with a more stable group, or using the adamantane cage to sterically hinder access of metabolic enzymes, are common approaches to enhance bioavailability. nih.gov

Preclinical Research and in Vitro/in Vivo Studies

Advanced Pharmacological Screening Methodologies

The initial step in characterizing a new chemical entity is to screen it for biological activity. Modern drug discovery relies heavily on sophisticated screening techniques that allow for the rapid testing of thousands of compounds.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Assays

High-Throughput Screening (HTS) involves the use of automated robotics and data processing to test a large number of compounds against a specific biological target. These assays are designed to be rapid and cost-effective. High-Content Screening (HCS) is an extension of HTS that provides more detailed information by imaging and analyzing cellular events, such as changes in morphology or the localization of proteins. While no specific HTS or HCS data for N-(4-aminophenyl)adamantane-1-carboxamide has been published, these methods would be essential in identifying its potential biological targets and mechanism of action.

Cell-Based Assays for Efficacy, Selectivity, and Phenotypic Changes

Cell-based assays are fundamental tools in preclinical research. They provide a more physiologically relevant context than biochemical assays by using living cells. These assays can be designed to measure a compound's efficacy in producing a desired biological effect, its selectivity for a particular target over others, and its ability to induce observable changes in cell characteristics (phenotypic changes). For a novel compound, a panel of cell lines representing different tissues or disease states would typically be used to assess its activity profile.

In Vitro Metabolic Stability and Permeability Studies

Understanding how a compound is metabolized and its ability to cross biological membranes are crucial aspects of its drug-like properties. These studies help in predicting the pharmacokinetic behavior of a compound in a living organism.

Assessment of Stability in Liver Microsomes (e.g., Human and Multispecies)

The liver is the primary site of drug metabolism in the body. Liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Incubating a compound with liver microsomes from different species (e.g., human, rat, mouse) allows researchers to assess its metabolic stability. A compound that is rapidly metabolized is likely to have a short duration of action in the body. While studies on other adamantane (B196018) derivatives suggest that the adamantane moiety can influence metabolic stability, specific data for N-(4-aminophenyl)adamantane-1-carboxamide is not available.

Membrane Permeability Studies in Cellular Models

For a drug to be effective, it often needs to cross cell membranes to reach its target. Membrane permeability is typically assessed using in vitro models such as the Caco-2 cell line, which is derived from human colorectal adenocarcinoma cells and differentiates to form a monolayer that mimics the intestinal epithelium. By measuring the rate at which a compound crosses this cell layer, its potential for oral absorption can be predicted. An in silico study on a series of N-(1-adamantylcarbamothioyl)benzamides suggested that the adamantane scaffold can confer high permeability. farmaciajournal.com However, experimental permeability data for N-(4-aminophenyl)adamantane-1-carboxamide has not been reported.

Development of Advanced In Vitro Disease Models for Compound Evaluation

To better predict the efficacy of a compound in a specific disease, researchers are increasingly turning to advanced in vitro disease models. These can range from co-cultures of different cell types to three-dimensional (3D) organoids and "organ-on-a-chip" systems. These models aim to recapitulate the complex microenvironment of a diseased tissue more accurately than traditional 2D cell cultures. The evaluation of N-(4-aminophenyl)adamantane-1-carboxamide in such models would be a logical step following initial screening, should a relevant biological activity be identified.

In the absence of specific research findings, the preclinical profile of N-(4-aminophenyl)adamantane-1-carboxamide remains uncharacterized. The methodologies described above represent the standard battery of tests that would be necessary to elucidate its pharmacological and pharmacokinetic properties.

In Vivo Efficacy Studies in Animal Models of Disease

Extensive literature searches did not yield any specific in vivo efficacy studies for the chemical compound N-(4-aminophenyl)adamantane-1-carboxamide in animal models of disease. While research on other adamantane derivatives has shown a variety of biological activities in preclinical settings, no data is publicly available regarding the in vivo testing of this particular compound in models of infectious diseases, cancer, or other pathological conditions.

Therefore, no detailed research findings or data tables on the in vivo efficacy of N-(4-aminophenyl)adamantane-1-carboxamide can be provided at this time.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Applications and Orphan Diseases

While the full therapeutic spectrum of N-(4-aminophenyl)adamantane-1-carboxamide remains to be elucidated, the known biological activities of related adamantane (B196018) derivatives suggest several promising avenues for investigation. The inherent properties of the adamantane cage to improve drug-like characteristics, such as metabolic stability and blood-brain barrier penetration, make this compound a candidate for addressing unmet medical needs, including orphan diseases. nih.govingentaconnect.com

Future research should focus on systematic screening of N-(4-aminophenyl)adamantane-1-carboxamide and its analogues against a broad panel of biological targets implicated in various diseases. Given the precedent of adamantane derivatives in neurology and virology, initial explorations could target rare neurological disorders or emerging viral infections for which limited treatment options exist. nih.govnih.gov A structured approach to this exploration is outlined below:

| Potential Therapeutic Area | Rationale Based on Adamantane Derivatives | Proposed Research Action |

| Orphan Neurological Disorders | Adamantane-based drugs like Memantine (B1676192) are used in Alzheimer's disease. The lipophilic nature of the adamantane cage may facilitate crossing the blood-brain barrier. nih.gov | Screen N-(4-aminophenyl)adamantane-1-carboxamide in cellular and animal models of rare neurodegenerative diseases (e.g., Huntington's disease, certain ataxias). |

| Rare Infectious Diseases | Amantadine (B194251) and Rimantadine (B1662185) are historic antiviral agents. Adamantane derivatives have been investigated for activity against a range of viruses. nih.govtargetmol.com | Evaluate the antiviral activity against a panel of viruses causing orphan diseases, including emerging pathogens. |

| Rare Cancers | Some adamantane derivatives have shown anti-proliferative activity. nih.gov | Assess cytotoxic and anti-proliferative effects against a range of rare cancer cell lines. |

Development of Advanced Synthetic Routes for Complex and Diverse Analogues

To fully explore the therapeutic potential of N-(4-aminophenyl)adamantane-1-carboxamide, the development of advanced and efficient synthetic routes to generate a diverse library of analogues is crucial. While the core synthesis of adamantane carboxamides can be achieved through standard amide coupling reactions, future efforts should focus on methodologies that allow for precise and varied modifications of both the adamantane cage and the aminophenyl ring. nih.govnih.gov

Key areas for synthetic development include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the adamantane core after the formation of the amide bond would provide rapid access to a wide array of derivatives.

Multi-Component Reactions: Employing multi-component reactions could streamline the synthesis of more complex analogues, allowing for the introduction of multiple diversity points in a single step.

Flow Chemistry: The use of flow chemistry could enable a more controlled, scalable, and potentially safer synthesis of N-(4-aminophenyl)adamantane-1-carboxamide and its derivatives.

A table of potential synthetic strategies is provided below:

| Synthetic Strategy | Description | Potential Advantage for Analogue Generation |

| Palladium-Catalyzed Cross-Coupling | Functionalization of the aromatic ring with various substituents (e.g., alkyl, aryl, heteroaryl groups). | Allows for extensive exploration of the structure-activity relationship of the phenyl moiety. |

| C-H Activation/Functionalization | Direct modification of C-H bonds on the adamantane scaffold. | Provides access to novel substitution patterns on the adamantane cage that are not easily accessible through traditional methods. |

| Combinatorial Synthesis | Parallel synthesis of a large number of derivatives with varying substituents on both the adamantane and phenyl rings. | Rapidly generates a large library of compounds for high-throughput screening. |

Integration of Artificial Intelligence and Machine Learning in Adamantane Carboxamide Design

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models based on existing data for adamantane derivatives to predict the biological activity of novel, virtual analogues of N-(4-aminophenyl)adamantane-1-carboxamide. acs.org

Generative Models: Utilize generative AI algorithms to design novel adamantane carboxamide structures with desired properties, such as high target affinity and low predicted toxicity.

De Novo Design: Employ de novo design algorithms to create entirely new molecular scaffolds that retain the key pharmacophoric features of N-(4-aminophenyl)adamantane-1-carboxamide but possess unique chemical architectures.

| AI/ML Application | Description | Expected Outcome |

| Virtual Screening | Use of ML models to screen large virtual libraries of adamantane carboxamides against specific biological targets. | Identification of a smaller, enriched set of candidate molecules for synthesis and experimental testing. |

| ADMET Prediction | Employing AI tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues. | Prioritization of compounds with favorable drug-like properties early in the discovery pipeline. nih.gov |

| Synthesis Prediction | Utilizing retrosynthesis AI tools to devise efficient synthetic routes for the designed analogues. nih.gov | Facilitation of the rapid synthesis of promising new compounds. |

Investigation of Resistance Mechanisms and Strategies for Combination Therapies

A critical aspect of modern drug development is understanding and overcoming potential mechanisms of drug resistance. For any therapeutic application of N-(4-aminophenyl)adamantane-1-carboxamide that is identified, it will be imperative to investigate how target cells or organisms might develop resistance.

Future research in this area should include:

In Vitro Resistance Selection Studies: Generation of resistant cell lines or microorganisms through continuous exposure to increasing concentrations of the compound.

Genomic and Proteomic Analysis: Identification of the genetic or proteomic changes in resistant models to elucidate the mechanisms of resistance.

Combination Therapy Screening: Evaluating the synergistic or additive effects of N-(4-aminophenyl)adamantane-1-carboxamide with existing drugs to potentially prevent or overcome resistance.

Application in Chemical Biology Tools and Probes for Target Validation

N-(4-aminophenyl)adamantane-1-carboxamide can serve as a valuable scaffold for the development of chemical biology tools to identify and validate novel biological targets. By modifying the core structure with specific functional groups, it can be transformed into a probe for various applications.

Key research opportunities include:

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged analogues to facilitate the isolation and identification of binding partners through affinity purification-mass spectrometry.

Fluorescent Probes: The incorporation of fluorophores to enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.

Photoaffinity Probes: The introduction of photoreactive groups that, upon photoactivation, can covalently crosslink to the target protein, allowing for its unambiguous identification.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-aminophenyl)adamantane-1-carboxamide, and how do they influence its chemical reactivity?

- Structural Features : The compound combines an adamantane core (rigid, lipophilic cage structure) with a carboxamide linker and a 4-aminophenyl group. The adamantane moiety enhances metabolic stability and membrane permeability, while the carboxamide group enables hydrogen bonding and interactions with biological targets. The 4-aminophenyl group provides sites for electrophilic substitution or conjugation .

- Reactivity : The amino group on the phenyl ring is susceptible to oxidation (e.g., forming nitro derivatives) and electrophilic substitution (e.g., halogenation). The carboxamide can undergo hydrolysis under acidic/basic conditions or participate in nucleophilic reactions .

Q. What synthetic routes are commonly employed for the preparation of N-(4-aminophenyl)adamantane-1-carboxamide?

- Multi-Step Synthesis :

Adamantane-1-carboxylic acid activation : React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide coupling : React the acyl chloride with 4-nitroaniline to yield N-(4-nitrophenyl)adamantane-1-carboxamide.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl) .

- Key Conditions : Use anhydrous solvents (e.g., DCM, DMF) and inert atmospheres to prevent side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing N-(4-aminophenyl)adamantane-1-carboxamide?

- NMR : ¹H and ¹³C NMR confirm the adamantane framework (δ ~1.6–2.2 ppm for bridgehead protons) and aromatic/amide protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₇H₂₂N₂O, MW = 282.37 g/mol).

- X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding patterns (e.g., amide N–H⋯O interactions) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-(4-aminophenyl)adamantane-1-carboxamide?

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for nitro-group reduction efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for amide coupling.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .

- Example Data :

| Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reduction | Pd/C (10%) | EtOH | 85 | 98 |

| Coupling | DMF | RT | 72 | 95 |

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

- Validation Methods :

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in conformational models .

- X-ray Refinement : Re-examine crystallographic data (e.g., thermal parameters, occupancy) to rule out disorder or solvent effects .

- Case Study : A mismatch in predicted vs. observed IR carbonyl stretches (1680 cm⁻¹ vs. 1650 cm⁻¹) may indicate intermolecular H-bonding not accounted for in gas-phase calculations .

Q. How does N-(4-aminophenyl)adamantane-1-carboxamide interact with biological targets, and what methods validate these interactions?

- Mechanistic Studies :

- Enzyme Assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) using microsomal preparations and UV-Vis spectroscopy .

- Molecular Docking : Simulate binding modes with homology models of target proteins (e.g., using AutoDock Vina) .

Q. What computational approaches predict the stability and reactivity of N-(4-aminophenyl)adamantane-1-carboxamide derivatives?

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with hydrolysis rates.

- MD Simulations : Assess solvation dynamics and adamantane cage rigidity in aqueous vs. lipid environments .

- Reactivity Predictions : Use frontier molecular orbital (FMO) theory to identify sites for electrophilic/nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.